molecular formula C7H10N4O B6281489 4-(azidomethyl)-5-(propan-2-yl)-1,3-oxazole CAS No. 2287270-67-9

4-(azidomethyl)-5-(propan-2-yl)-1,3-oxazole

Cat. No.: B6281489
CAS No.: 2287270-67-9
M. Wt: 166.2
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Description

4-(azidomethyl)-5-(propan-2-yl)-1,3-oxazole is a heterocyclic organic compound that features an oxazole ring substituted with an azidomethyl group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azidomethyl)-5-(propan-2-yl)-1,3-oxazole typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and amides under acidic or basic conditions.

    Introduction of the Azidomethyl Group: The azidomethyl group can be introduced via nucleophilic substitution reactions using sodium azide and a suitable leaving group such as a halide.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced through alkylation reactions using isopropyl halides and a suitable base.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance reaction efficiency and safety, especially when handling azides. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(azidomethyl)-5-(propan-2-yl)-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form nitro or nitrile derivatives.

    Reduction: The azidomethyl group can be reduced to form amines.

    Substitution: The azidomethyl group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include sodium azide (NaN₃) and various halides.

Major Products

    Oxidation: Nitro or nitrile derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nature of the substituent.

Scientific Research Applications

4-(azidomethyl)-5-(propan-2-yl)-1,3-oxazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.

    Medicine: Explored for its potential as a pharmacophore in drug discovery and development.

    Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 4-(azidomethyl)-5-(propan-2-yl)-1,3-oxazole depends on its specific application. In biological systems, the azidomethyl group can undergo click chemistry reactions with alkynes, forming stable triazole linkages. This property is exploited in bioorthogonal labeling and imaging applications. The oxazole ring can interact with various molecular targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    4-(azidomethyl)-5-methyl-1,3-oxazole: Similar structure but with a methyl group instead of an isopropyl group.

    4-(azidomethyl)-5-ethyl-1,3-oxazole: Similar structure but with an ethyl group instead of an isopropyl group.

    4-(azidomethyl)-5-phenyl-1,3-oxazole: Similar structure but with a phenyl group instead of an isopropyl group.

Uniqueness

4-(azidomethyl)-5-(propan-2-yl)-1,3-oxazole is unique due to the presence of both the azidomethyl and isopropyl groups, which confer distinct reactivity and properties compared to its analogs. The isopropyl group provides steric hindrance, influencing the compound’s reactivity and interactions with other molecules.

Properties

CAS No.

2287270-67-9

Molecular Formula

C7H10N4O

Molecular Weight

166.2

Purity

95

Origin of Product

United States

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